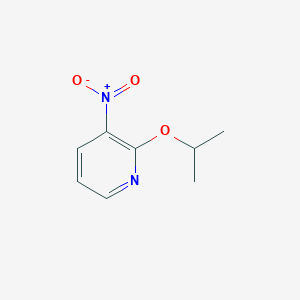

3-Nitro-2-(propan-2-yloxy)pyridine

Beschreibung

BenchChem offers high-quality 3-Nitro-2-(propan-2-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-2-(propan-2-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitro-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-6(2)13-8-7(10(11)12)4-3-5-9-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEBBISRDCADBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298563 | |

| Record name | 2-(1-Methylethoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211758-69-8 | |

| Record name | 2-(1-Methylethoxy)-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211758-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Isopropoxy-3-Nitropyridine

Executive Summary

2-Isopropoxy-3-nitropyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., ALK, ROS1) and GPCRs. It functions as a lipophilic scaffold intermediate, where the isopropoxy group provides steric bulk and hydrophobic interaction potential, while the nitro group serves as a latent amine for subsequent coupling reactions.

This guide details the technical specifications, validated synthesis protocols via Nucleophilic Aromatic Substitution (SNAr), and downstream functionalization strategies for this compound.

Chemical Identity & Properties

While the unsubstituted core "2-isopropoxy-3-nitropyridine" is often synthesized in situ or on-demand, it is derived from the widely available parent compound 2-chloro-3-nitropyridine . Commercial variants often carry additional halogens (e.g., 6-chloro) to facilitate further coupling.

Core Identifiers

| Property | Specification |

| Chemical Name | 2-(propan-2-yloxy)-3-nitropyridine |

| Parent Precursor CAS | 5470-18-8 (2-Chloro-3-nitropyridine) |

| Derivative CAS | 186413-77-4 (6-Chloro-2-isopropoxy-3-nitropyridine) |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| SMILES | CC(C)Oc1ncccc1[O-] |

| Appearance | Yellow crystalline solid or oil (depending on purity/substitution) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2] |

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most robust method for generating 2-isopropoxy-3-nitropyridine is the SNAr displacement of the chlorine atom in 2-chloro-3-nitropyridine by an isopropoxide nucleophile. The nitro group at the C3 position is critical; it acts as an electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack.

Experimental Protocol

Objective: Synthesis of 2-isopropoxy-3-nitropyridine from 2-chloro-3-nitropyridine.

Reagents:

-

Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

-

Nucleophile: Isopropanol (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

-

Preparation of Alkoxide: In a flame-dried 3-neck flask under Nitrogen (N2), suspend NaH (1.5 eq) in anhydrous THF at 0°C.

-

Addition: Dropwise add Isopropanol (1.2 eq) over 15 minutes. Allow the mixture to stir for 30 minutes at 0°C to generate sodium isopropoxide in situ.

-

Coupling: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in minimal THF and add it dropwise to the alkoxide solution.

-

Critical Control Point: Maintain temperature <10°C during addition to prevent exothermic runaway or bis-alkylation if other leaving groups are present.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Quench & Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: The crude yellow oil is typically purified via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism and subsequent reduction pathway.

Figure 1: Synthetic workflow from the parent chloropyridine to the amino-alkoxy precursor via SNAr and Nitro Reduction.

Downstream Utility & Reactivity Profile

Once synthesized, the 2-isopropoxy-3-nitropyridine scaffold is rarely the end product. It serves as a precursor to 2-isopropoxy-3-aminopyridine , a "privileged structure" in medicinal chemistry.

Nitro Reduction Protocols

The reduction of the nitro group must be controlled to avoid displacing the isopropoxy group (which can occur under strongly acidic conditions).

-

Method A (Chemoselective): Iron powder (Fe) + NH4Cl in EtOH/H2O at 70°C. This mild method preserves the ether linkage and any halogen substituents (e.g., if starting from 6-chloro-2-isopropoxy-3-nitropyridine).

-

Method B (Catalytic Hydrogenation): H2 (1 atm), 10% Pd/C in MeOH.

-

Note: If the molecule contains a Chlorine at C6, avoid Pd/C to prevent hydrodehalogenation. Use Platinum on Carbon (Pt/C) or Raney Nickel instead.

-

Medicinal Chemistry Applications

The 2-isopropoxy motif is strategically employed in drug design for two reasons:

-

Lipophilic Filling: The isopropyl group fills hydrophobic pockets (e.g., the ATP-binding site of kinases) more effectively than a methoxy group.

-

Metabolic Stability: Secondary ethers are generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to primary ethers.

Key Therapeutic Classes:

-

ALK/ROS1 Inhibitors: Pyridine-based scaffolds are central to next-generation anaplastic lymphoma kinase (ALK) inhibitors.

-

P2X3 Antagonists: Used in the treatment of chronic cough and pain, often utilizing di-substituted pyridines.

Safety & Handling

-

Energetic Potential: While 3-nitropyridines are generally stable, they are nitroaromatics. Do not subject the crude reaction mixture to temperatures >150°C during distillation.

-

Skin Sensitization: Pyridine derivatives are known skin irritants and potential sensitizers. All handling should occur in a fume hood with nitrile gloves.

-

Storage: Store under inert atmosphere (Argon) at 2–8°C. The isopropoxy group is stable, but the pyridine nitrogen can oxidize to the N-oxide if exposed to air/light over prolonged periods.

References

-

Synthesis of 2-alkoxy-3-nitropyridines

-

Reduction of Nitropyridines

- Source: Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine by reduction of 4-nitropyridine-N-oxide. MDPI.

-

Link:

-

Commercial Derivative (6-Chloro-2-isopropoxy-3-nitropyridine)

- Source: ChemicalBook & ChemScene Data. (2024).

-

Link:

-

Medicinal Chemistry of Nitropyridines

- Source: Budzjo, A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules.

-

Link:

Sources

- 1. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1016494-31-7,5-(1-naphthyl)-1,3,4-oxadiazol-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rsc.org [rsc.org]

- 4. 2-Isoproxy-3-methylpyridine-5-carboxaldehyde | C10H13NO2 | CID 55297707 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-methylethoxy)-3-nitropyridine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its place in the pharmacopoeia. Within the diverse family of pyridine derivatives, 2-(1-methylethoxy)-3-nitropyridine, also known as 2-isopropoxy-3-nitropyridine, has emerged as a critical building block. The strategic placement of the isopropoxy and nitro groups on the pyridine ring provides a versatile platform for chemical modification, enabling the synthesis of complex molecules with a wide range of biological activities. This guide offers a comprehensive overview of 2-(1-methylethoxy)-3-nitropyridine, from its fundamental chemical properties and synthesis to its applications in drug discovery, supported by available analytical data and safety considerations.

Chemical Identity and Synonyms

The nomenclature of chemical compounds is foundational to clear scientific communication. 2-(1-methylethoxy)-3-nitropyridine is most commonly referred to in the scientific literature and chemical supply catalogs by its synonymous name, 2-isopropoxy-3-nitropyridine .

Physicochemical Properties

Understanding the physicochemical properties of a molecule is paramount for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | Calculated |

| Molecular Weight | 182.18 g/mol | Calculated |

| Appearance | Likely a solid at room temperature, based on related compounds. | Inferred |

| Solubility | Expected to be soluble in common organic solvents such as toluene, and alcohols. | Inferred from synthesis protocols |

Synthesis and Reaction Pathways

The synthesis of 2-isopropoxy-3-nitropyridine and its derivatives is a key step in the preparation of more complex molecules. A common synthetic route involves the nucleophilic substitution of a leaving group at the 2-position of a nitropyridine ring with isopropoxide.

A representative synthesis for the closely related 6-chloro-2-isopropoxy-3-nitropyridine starts from 2,6-dichloro-3-nitropyridine. In a typical procedure, 2,6-dichloro-3-nitropyridine is dissolved in an anhydrous solvent such as toluene. The solution is cooled, and isopropanol is added, followed by the portion-wise addition of a strong base like sodium hydride (NaH) under an inert atmosphere. The reaction mixture is then stirred, typically overnight at room temperature, to allow for the selective substitution of one of the chloro groups with the isopropoxy group.[2][3]

Experimental Protocol: Synthesis of 6-chloro-2-isopropoxy-3-nitropyridine [2][3]

-

Dissolve 2,6-dichloro-3-nitropyridine (1.0 equivalent) in anhydrous toluene in a three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Add isopropanol (1.2 equivalents) to the cooled solution.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.4 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium chloride.

-

Separate the organic phase and wash it sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure 6-chloro-2-isopropoxy-3-nitropyridine.

The nitro group at the 3-position is a key functional handle for further transformations. It can be readily reduced to an amino group, which can then participate in a variety of coupling reactions to build molecular complexity.

Caption: Synthetic pathway of 6-chloro-2-isopropoxy-3-nitropyridine and its subsequent functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 2-isopropoxy-3-nitropyridine and its analogues as intermediates is well-documented in patent literature, highlighting their importance in the synthesis of a diverse range of biologically active molecules. These compounds serve as key building blocks for the development of inhibitors for various therapeutic targets.

For instance, derivatives of 2-isopropoxy-3-nitropyridine have been utilized in the synthesis of compounds investigated as:

-

Polq inhibitors: These are being explored for their potential in cancer therapy.[4]

-

Furo-3-carboxamide derivatives: These have been studied for their therapeutic uses.[5]

-

Pyridine amidopyrimidine derivatives: These are being investigated as potential antineoplastic agents.[6]

The isopropoxy group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. The nitro group, as mentioned, can be converted to an amine, which is a common site for introducing diversity into a molecule through various chemical reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of 2-isopropoxy-3-nitropyridine (in CDCl₃):

-

δ 8.19 (1H, d, J = 8.0 Hz, Ar-H)

-

δ 6.95 (1H, d, J = 8.0 Hz, Ar-H)

-

δ 5.48 (1H, sep, J = 6.0 Hz, CH(CH₃)₂)

-

δ 1.41 (6H, d, J = 6.0 Hz, CH(CH₃)₂)[7]

-

-

¹H NMR of 6-chloro-2-isopropoxy-3-nitropyridine (400 MHz, CDCl₃):

-

δ 8.21 (1H, d, J = 8.4 Hz)

-

δ 6.97 (1H, d, J = 8.0 Hz)

-

δ 5.50 (1H, m)

-

δ 1.43 (6H, d, J = 6.0 Hz)[8]

-

-

¹³C NMR of 6-chloro-2-isopropoxy-3-nitropyridine (125 MHz, CDCl₃):

-

δ 155.73, 152.73, 137.32, 132.68, 115.87, 72.49, 21.71[8]

-

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While specific IR and MS data for 2-(1-methylethoxy)-3-nitropyridine are not provided in the searched documents, characteristic peaks can be predicted. The IR spectrum would be expected to show strong absorptions corresponding to the nitro group (typically around 1530 and 1350 cm⁻¹) and C-O stretching for the ether linkage. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Safety and Handling

As a nitropyridine derivative, 2-(1-methylethoxy)-3-nitropyridine should be handled with care.[9] While a specific Safety Data Sheet (SDS) is not available, general safety precautions for this class of compounds should be followed.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

In case of exposure:

-

Skin contact: Wash the affected area thoroughly with soap and water.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention in all cases of significant exposure.

-

It is imperative to consult the specific SDS for any chemical before use. In the absence of a dedicated SDS for 2-(1-methylethoxy)-3-nitropyridine, a conservative approach to handling, based on the known hazards of similar nitropyridine compounds, is strongly advised.

Conclusion

2-(1-methylethoxy)-3-nitropyridine is a valuable and versatile intermediate in the field of drug discovery. Its strategic functionalization allows for the efficient construction of complex molecular architectures, leading to the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, synthesis, applications, and handling. As research in medicinal chemistry continues to advance, the importance of such well-designed building blocks in the quest for new and effective medicines cannot be overstated.

References

- Safety and Handling of 2,6-Dimethyl-3-Nitropyridine in Chemical Processes. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Nitropyridine SDS, 1122-61-8 Safety D

- Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV. Universität des Saarlandes.

- Relaxation of the rigid backbone of an oligoamide-foldamer- based α-helix mimetic: identification of potent Bcl-xL inhibitors. (n.d.).

- Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.

- 6-chloro-2-isopropoxy-3-nitropyridine | 186413-77-4. ChemicalBook.

- 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety D

- 3-Nitropyridine - Safety D

- Content Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. This journal is © The Royal Society of Chemistry.

- WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use.

- WO2002089738A2 - Proteomimetic compounds and methods.

- WO2016015453A1 - Pyridine amidopyrimidine derivative, preparation method and use thereof.

- WO2024121753A1 - Polq inhibitors.

Sources

- 1. 6-chloro-2-isopropoxy-3-nitropyridine | 186413-77-4 [chemicalbook.com]

- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 3. rsc.org [rsc.org]

- 4. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]

- 5. WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use - Google Patents [patents.google.com]

- 6. WO2016015453A1 - Pyridine amidopyrimidine derivative, preparation method and use thereof - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. WO2002089738A2 - Proteomimetic compounds and methods - Google Patents [patents.google.com]

- 9. chempanda.com [chempanda.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility Profile and Physicochemical Characterization of 2-Isopropoxy-3-Nitropyridine

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental characterization of 2-isopropoxy-3-nitropyridine . It is designed for researchers and process chemists optimizing synthesis, purification, and crystallization workflows.

Executive Summary

2-Isopropoxy-3-nitropyridine (CAS: Specific isomer often unindexed; analog 2-isopropoxy-5-nitropyridine is CAS 24903-85-3) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and proteomimetic scaffolds. Its solubility behavior is dominated by the interplay between the lipophilic isopropoxy group and the polar, electron-withdrawing nitro group.

This guide synthesizes available process data to establish a qualitative solubility landscape and provides a rigorous, self-validating experimental protocol for determining precise quantitative solubility limits (mole fraction

Physicochemical Profile

Understanding the solid-state properties is a prerequisite for solubility analysis. The compound typically exists as a crystalline solid.

| Property | Description |

| Chemical Structure | Pyridine ring substituted with an isopropoxy group at C2 and a nitro group at C3.[1][2][3] |

| Molecular Formula | |

| Molecular Weight | 182.18 g/mol |

| Physical State | Yellow Crystalline Solid |

| Melting Point | 189–191 °C (Recrystallized from THF) [1] |

| Lipophilicity (LogP) | ~2.4 (Predicted) |

| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors |

Note: The melting point of 189–191 °C is specific to high-purity forms recrystallized from polar aprotic solvents like THF. Polymorphs solvated with alcohols may exhibit lower melting ranges.

Solubility Landscape

The following solubility data is derived from synthesis workup and recrystallization protocols. This "Process-Derived Solubility" is invaluable for selecting extraction and purification solvents.

Table 1: Qualitative Solubility Profile

| Solvent Class | Specific Solvent | Solubility Status | Application Relevance |

| Aromatic Hydrocarbons | Toluene | High | Primary reaction solvent; suitable for hot extraction. |

| Chlorinated Solvents | Dichloromethane (DCM) | High | Excellent for liquid-liquid extraction from aqueous phases. |

| Ethers | Tetrahydrofuran (THF) | High (Hot) | Preferred solvent for recrystallization (soluble hot, crystallizes on cooling). |

| Ethers | Diethyl Ether | Low | Used as an antisolvent to precipitate hydrochloride salts. |

| Alcohols | Ethanol / 2-Propanol | Moderate | Soluble at reflux; often used for recrystallization or as reaction media. |

| Aqueous | Water | Insoluble | Product precipitates upon aqueous quenching; allows for easy isolation. |

Mechanistic Insight

The 2-isopropoxy group introduces significant steric bulk and lipophilicity, disrupting the crystal lattice energy relative to the parent 2-hydroxy-3-nitropyridine. This enhancement allows the molecule to dissolve readily in non-polar to moderately polar organic solvents (Toluene, DCM) while remaining insoluble in water, facilitating standard aqueous workups.

Thermodynamic Framework for Solubility

For precise process control (e.g., cooling crystallization), researchers must determine the saturation mole fraction (

Modified Apelblat Equation

Used to model the temperature dependence of solubility:

-

A, B, C: Empirical model parameters derived from regression analysis.

-

Utility: Highly accurate for interpolation within the measured temperature range.

van't Hoff Equation

Used to calculate thermodynamic properties (Enthalpy

-

Linear Plot: A plot of

vs.

Experimental Protocol: Laser Monitoring Method

To generate the quantitative data required for the models above, use the Laser Monitoring Observation Technique . This dynamic method is superior to static gravimetric analysis for generating polythermal solubility curves efficiently.

Workflow Diagram

Figure 1: Workflow for the dynamic determination of solubility using laser monitoring. This method minimizes sampling errors associated with filtration.

Step-by-Step Procedure

-

Preparation: Accurately weigh a known mass of 2-isopropoxy-3-nitropyridine (

) and solvent ( -

Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel. Ensure magnetic stirring is constant (e.g., 400 rpm) to maintain suspension.

-

Equilibration: Set the thermostat to a temperature well below the expected saturation point (e.g., 278.15 K).

-

Dynamic Heating: Increase the temperature at a slow, controlled rate (e.g., 1 K/h or less) to ensure quasi-equilibrium.

-

Detection: Monitor the laser intensity.

-

Suspension: The laser beam is scattered/blocked (Low Intensity).

-

Solution: The solid dissolves completely (Intensity jumps to Maximum).

-

-

Data Point: Record the temperature (

) at which the laser intensity stabilizes at the maximum value. This -

Repetition: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Purification & Crystallization Strategy

Based on the solubility differential, the following purification logic is recommended for isolating high-purity 2-isopropoxy-3-nitropyridine.

Figure 2: Decision tree for purification based on solubility differentials in THF and Diethyl Ether.

Protocol:

-

Preferred: Dissolve the crude residue in boiling THF . Filter hot to remove inorganic salts (NaCl/NaNO2). Cool slowly to 0–5 °C. Collect crystals.

-

Alternative: Dissolve in minimal Ethanol , then add Water dropwise until turbidity persists. Heat to clear, then cool.

References

-

Synthesis and Characterization of Nitropyridine Derivatives. Organic & Biomolecular Chemistry, Royal Society of Chemistry. (Data derived from experimental protocols for Compound 8b).

- Thermodynamic Models for Solubility.Journal of Chemical & Engineering Data.

-

Purification of Pyridine Derivatives. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[2]

- Safety Data Sheet: 2-Isopropoxy-3-nitropyridine. (Consult specific supplier SDS for toxicology limits before handling).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Isopropoxy-3-nitropyridine

Abstract

This document provides a detailed protocol and in-depth scientific background for the synthesis of 2-isopropoxy-3-nitropyridine, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the chlorine atom of 2-chloro-3-nitropyridine with an isopropoxide nucleophile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology grounded in mechanistic principles. We will explore the causality behind experimental choices, provide a self-validating protocol, and ensure authoritative grounding through comprehensive citations.

Introduction: The Significance of Substituted Nitropyridines

Nitropyridine derivatives are foundational scaffolds in medicinal chemistry, integral to the development of novel therapeutics across various disease areas, including antimicrobial and anticancer applications.[1][2] Their biological activity is often attributed to the strong electron-withdrawing nature of the nitro group, which modulates the electronic properties of the pyridine ring and facilitates interactions with biological targets.[1] The title compound, 2-isopropoxy-3-nitropyridine, serves as a versatile building block, enabling further molecular elaboration in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] The protocol herein describes a reliable and efficient synthesis from commercially available 2-chloro-3-nitropyridine.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 2-chloro-3-nitropyridine to 2-isopropoxy-3-nitropyridine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic systems.[5]

Pillars of the SNAr Mechanism:

-

Electrophilic Aromatic Ring : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[6] This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO2) at the 3-position.[5][7]

-

Activation of the Leaving Group : The nitro group, being ortho to the chlorine atom, strongly activates the C2 position for nucleophilic attack. It does so by providing resonance stabilization for the negatively charged intermediate.[5][6]

-

Nucleophilic Attack : A strong nucleophile, in this case, the isopropoxide anion (CH3)2CHO-, attacks the electron-deficient carbon atom bearing the chlorine. This is the rate-determining step.

-

Formation of the Meisenheimer Complex : The nucleophilic addition results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[5][7]

-

Elimination and Aromatization : In a subsequent, faster step, the leaving group (chloride ion, Cl-) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

The overall transformation is a two-step addition-elimination process, as illustrated below.

Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Experimental Protocol

This protocol details the in-situ generation of sodium isopropoxide followed by the substitution reaction. It is critical to use anhydrous solvents and maintain an inert atmosphere due to the high reactivity and moisture sensitivity of the sodium alkoxide.[8][9]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |

| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.54 | Harmful if swallowed, Skin/Eye Irritant[10][11][12] |

| Sodium Metal (Na) | 7440-23-5 | 22.99 | Flammable Solid, Water-Reactive |

| Anhydrous Isopropanol | 67-63-0 | 60.10 | Flammable Liquid, Eye Irritant |

| Anhydrous THF | 109-99-9 | 72.11 | Flammable Liquid, Eye Irritant |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable Liquid, Eye Irritant |

| Saturated NH4Cl (aq) | 12125-02-9 | 53.49 | Not classified as hazardous |

| Anhydrous MgSO4 | 7487-88-9 | 120.37 | Not classified as hazardous |

Equipment

-

Three-neck round-bottom flask with magnetic stir bar

-

Reflux condenser and nitrogen/argon inlet adapter

-

Thermometer or temperature probe

-

Addition funnel

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of 2-isopropoxy-3-nitropyridine.

Step 1: Preparation of Sodium Isopropoxide (Nucleophile)

-

Rationale : Sodium isopropoxide is a strong base and an excellent nucleophile for this reaction.[9] It is highly moisture-sensitive and is best prepared fresh in-situ to ensure maximum reactivity.[8]

-

Procedure :

-

To a dry 250 mL three-neck flask under an inert atmosphere (N2 or Ar), add anhydrous isopropanol (100 mL).

-

Carefully add sodium metal (1.1 eq., cut into small pieces) portion-wise to the stirring isopropanol.

-

Caution : The reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain a gentle reflux.

-

Stir the mixture at room temperature until all the sodium has dissolved completely, yielding a clear solution of sodium isopropoxide.

-

Step 2: The Substitution Reaction

-

Rationale : The choice of solvent is important. While isopropanol can serve as both the reagent and solvent, using a co-solvent like anhydrous THF can improve solubility and reaction kinetics. The reaction is typically run at room temperature or with gentle heating to ensure completion.

-

Procedure :

-

In a separate 500 mL flask, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF (50 mL) or anhydrous isopropanol (50 mL).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the freshly prepared sodium isopropoxide solution (from Step 1) to the 2-chloro-3-nitropyridine solution via an addition funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 3: Workup and Isolation

-

Rationale : The workup procedure is designed to quench any remaining reactive species, remove inorganic byproducts (NaCl), and isolate the crude organic product.

-

Procedure :

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) (100 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Step 4: Purification

-

Rationale : The crude product may contain unreacted starting material or minor side products. Purification by column chromatography is effective for obtaining a high-purity final product.

-

Procedure :

-

Purify the crude solid/oil via silica gel column chromatography.

-

Use a solvent system such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to elute the product.

-

Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield 2-isopropoxy-3-nitropyridine as a solid.

-

Expected Results and Characterization

| Parameter | Expected Outcome |

| Typical Yield | 75-90% |

| Physical Appearance | White to pale yellow solid |

| Melting Point | Approx. 45-50 °C (literature values may vary) |

| 1H NMR (CDCl3) | Characteristic peaks for the isopropoxy group (septet ~5.4 ppm, doublet ~1.4 ppm) and pyridine ring protons. |

| Mass Spec (ESI+) | [M+H]+ peak corresponding to the molecular weight of the product (183.07 g/mol ). |

Safety and Handling Protocols

-

2-Chloro-3-nitropyridine : This compound is harmful if swallowed and causes skin and serious eye irritation.[10][11] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Metal : A highly reactive and flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert liquid (like mineral oil) and used in an inert atmosphere.

-

Sodium Isopropoxide : A strong base that is corrosive and highly sensitive to moisture.[9] Handle in a fume hood under an inert atmosphere.

-

Solvents : Isopropanol, THF, and ethyl acetate are flammable. Keep away from ignition sources.

-

Engineering Controls : All steps of this procedure should be performed in a well-ventilated chemical fume hood.

-

Waste Disposal : Dispose of all chemical waste according to local, state, and federal regulations. Quench any residual sodium metal carefully with a secondary alcohol like isopropanol before disposal.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive sodium isopropoxide (due to moisture). | Ensure all glassware is oven-dried and solvents are anhydrous. Prepare the alkoxide fresh before use. |

| Low reaction temperature. | Allow the reaction to proceed at room temperature or warm gently to 40-50 °C. | |

| Incomplete Reaction | Insufficient reagent or reaction time. | Use a slight excess (1.1-1.2 eq.) of sodium isopropoxide. Extend the reaction time and monitor by TLC. |

| Formation of Side Products | Presence of water leading to hydrolysis. | Strictly maintain anhydrous conditions. |

| Overheating causing decomposition. | Maintain careful temperature control, especially during the addition of the alkoxide. |

References

- Fisher Scientific. (2025).

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-3-NITROPYRIDINE.

- Merck Millipore. (2024). SAFETY DATA SHEET: 2-Chloro-3-nitropyridine for synthesis.

- Sigma-Aldrich. 2-Chloro-3-nitropyridine 99.

- CymitQuimica. CAS 683-60-3: Sodium isopropoxide.

- Chemical Bull. Sodium Isopropoxide Manufacturer & Supplier.

- BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.

- Wikipedia.

- ReactionFlash.

- Exploring the Biological Activity of Nitropyridine Deriv

- Matveeva, E. D., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5711.

- ChemPanda. (n.d.).

- Watson, P. S. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. X-MOL.

- SteerOn Research. (2025). How Medicinal Chemistry Drives Novel Therapeutics Development.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. steeronresearch.com [steeronresearch.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Reaction Examples [cdb.ics.uci.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 683-60-3: Sodium isopropoxide | CymitQuimica [cymitquimica.com]

- 9. Sodium Isopropoxide Manufacturer & Supplier | Industrial Alkoxide Base [chemicalbull.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 2-氯-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

Scalable Preparation of 2-Isopropoxy-3-aminopyridine Intermediate

Application Note: AN-SYN-2025-042

Abstract

This application note details a robust, two-step protocol for the synthesis of 2-isopropoxy-3-aminopyridine , a critical heterocyclic building block frequently utilized in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors and other small-molecule kinase modulators. The method utilizes commercially available 2-chloro-3-nitropyridine as the starting material. The protocol features a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation. This workflow is optimized for scalability, safety, and minimal impurity formation, providing a self-validating system for high-purity isolation.

Introduction & Retrosynthetic Analysis

The 2-alkoxy-3-aminopyridine motif acts as a privileged scaffold in medicinal chemistry, often serving as the hinge-binding region in ATP-competitive inhibitors. The isopropoxy group specifically provides steric bulk that can fill hydrophobic pockets (e.g., the "gatekeeper" region) while modulating solubility.

Strategic Route Selection

While direct alkoxylation of 3-aminopyridine is possible via diazotization, it suffers from poor regioselectivity and low yields. Our preferred route employs a "Nitro-Activation" strategy:

-

Activation: The nitro group at C3 activates the C2-chlorine towards nucleophilic attack.

-

Substitution: Displacement of chloride by isopropoxide anion.

-

Reduction: Conversion of the nitro group to the target amine.[1][2]

Why this route?

-

Regiocontrol: The leaving group (Cl) is fixed at C2; the nitro group ortho to it ensures exclusive substitution at C2, avoiding the mixture of isomers seen in direct pyridine functionalization.

-

Chemoselectivity: Catalytic hydrogenation over Pd/C preserves the ether linkage (unlike strong acid reductions which might cleave the isopropoxy group).

Safety & Pre-requisites

-

Sodium Hydride (NaH): Reacts violently with moisture/water to release flammable hydrogen gas. Use dry solvents and handle under inert atmosphere (N2 or Ar).[3]

-

Hydrogen Gas (H2): Extremely flammable. Ensure all hydrogenation vessels are properly grounded and leak-tested.

-

Nitropyridines: Potentially energetic and toxic. Handle in a fume hood.

Detailed Protocol

Step 1: Preparation of 2-Isopropoxy-3-nitropyridine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Mechanism: Addition-Elimination via Meisenheimer Complex.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Amount (Example) | Role |

| 2-Chloro-3-nitropyridine | 158.54 | 1.0 | 15.85 g (100 mmol) | Substrate |

| Isopropanol (anhydrous) | 60.10 | 1.2 | 9.2 mL | Nucleophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.3 | 5.20 g | Base |

| THF (anhydrous) | 72.11 | - | 150 mL | Solvent |

Procedure

-

Alkoxide Formation:

-

To a flame-dried 500 mL 3-neck round-bottom flask (RBF) equipped with a stir bar, reflux condenser, and N2 inlet, add NaH (5.2 g) suspended in anhydrous THF (100 mL).

-

Cool the suspension to 0°C (ice bath).

-

Add Isopropanol dropwise over 20 minutes. Caution: Hydrogen evolution.

-

Stir at 0°C for 30 minutes until gas evolution ceases (Solution A: Sodium Isopropoxide).

-

-

SNAr Reaction:

-

Dissolve 2-Chloro-3-nitropyridine (15.85 g) in THF (50 mL) (Solution B).

-

Add Solution B dropwise to Solution A at 0°C. Observation: The reaction mixture will likely turn deep yellow/orange.

-

Remove the ice bath and allow to warm to Room Temperature (RT).

-

Heat to 50°C for 2–4 hours.

-

-

In-Process Control (IPC):

-

Monitor by TLC (Hexane/EtOAc 4:1). SM (Rf ~0.5) should disappear; Product (Rf ~0.6) appears.[6]

-

-

Workup:

-

Cool to RT. Quench carefully with saturated NH4Cl (50 mL) to destroy excess hydride.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine (100 mL), dry over Na2SO4 , and concentrate in vacuo.

-

Purification: The crude yellow solid is usually sufficiently pure (>95%). If needed, recrystallize from Hexane/EtOH.

-

Yield Expectation: 90–95% (Yellow crystalline solid).

Step 2: Reduction to 2-Isopropoxy-3-aminopyridine

Reaction Type: Heterogeneous Catalytic Hydrogenation Critical Note: Avoid acidic conditions (e.g., Fe/HCl) to prevent cleavage of the isopropoxy ether.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][6][9] | Amount | Role |

| 2-Isopropoxy-3-nitropyridine | 1.0 | 18.2 g (100 mmol) | Intermediate |

| 10% Pd/C (50% wet) | 5 wt% | 0.9 g | Catalyst |

| Methanol | - | 200 mL | Solvent |

| Hydrogen (H2) | - | Balloon or 1 atm | Reductant |

Procedure

-

Setup:

-

In a 500 mL RBF, dissolve the nitro intermediate in Methanol .

-

Safety: Under a stream of Nitrogen, carefully add the Pd/C catalyst. (Do not add dry catalyst to solvent containing H2; fire hazard).

-

-

Hydrogenation:

-

Purge the vessel with N2 (3x), then H2 (3x).

-

Stir vigorously under H2 atmosphere (balloon pressure is sufficient) at RT for 4–6 hours.

-

-

IPC:

-

Monitor by TLC or LC-MS. The yellow color of the nitro compound will fade to a colorless or pale brown solution.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH.

-

Concentrate the filtrate in vacuo to yield the amine as a viscous oil or low-melting solid.

-

Storage: Store under inert gas at 4°C. Amines are prone to oxidation (darkening) over time.

-

Yield Expectation: 85–92%.

Analytical Characterization (Expected Data)

Product: 3-Amino-2-isopropoxypyridine Appearance: Pale brown oil or off-white solid.

| Technique | Expected Signals / Parameters | Interpretation |

| 1H NMR (DMSO-d6) | δ 7.50 (dd, 1H, C6-H) | Pyridine Ring proton |

| δ 6.90 (dd, 1H, C4-H) | Pyridine Ring proton | |

| δ 6.70 (dd, 1H, C5-H) | Pyridine Ring proton | |

| δ 5.25 (sept, 1H, J=6.2 Hz) | Isopropyl CH (Deshielded by O) | |

| δ 4.80 (br s, 2H) | -NH2 (Exchangeable) | |

| δ 1.30 (d, 6H, J=6.2 Hz) | Isopropyl -CH3 | |

| LC-MS (ESI+) | [M+H]+ = 153.1 | Consistent with C8H12N2O |

Troubleshooting & Optimization Logic

Workflow Logic Diagram

Common Issues

-

Incomplete Substitution (Step 1):

-

Cause: "Wet" Isopropanol or degraded NaH.

-

Fix: Ensure THF is distilled/dried. Use fresh NaH. If reaction stalls, add 0.1 eq of 15-crown-5 ether to complex sodium and increase alkoxide nucleophilicity.

-

-

Ether Cleavage (Step 2):

-

Cause: Trace acid in the hydrogenation vessel or use of Pd(OH)2 (Pearlman's catalyst) which can be slightly acidic.

-

Fix: Add 1.0 eq of NaHCO3 to the hydrogenation mixture to buffer the solution.

-

-

Oxidation of Product:

-

Cause: Air exposure during workup.

-

Fix: Perform filtration under N2 blanket. Store as the HCl salt if long-term storage is required (prepare by adding 1M HCl in ether to the crude oil).

-

References

-

Nucleophilic Aromatic Substitution on Nitropyridines

-

GuideChem. "Preparation method of 2-chloro-3-aminopyridine (and intermediates)." Link

-

-

General Hydrogenation Protocols

-

Spectral Data Comparison (3-Aminopyridine analogs)

-

Kinase Inhibitor Scaffold Context

-

National Institutes of Health (NIH). "Nucleophilic Functionalization of 2-R-3-Nitropyridines." Link

-

Sources

- 1. mdpi.org [mdpi.org]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 10. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Selection of Reagents for the Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-3-Nitropyridines

Introduction: The Strategic Importance of 2-Substituted-3-Nitropyridines

The 2-halo-3-nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its inherent electronic properties—an electron-deficient pyridine ring further activated by a potent nitro group—make it an exceptionally versatile precursor for creating complex molecular architectures. The functionalization at the C2 position via Nucleophilic Aromatic Substitution (SNAr) is a paramount transformation, enabling the introduction of a diverse array of substituents. Molecules derived from this core are integral to pharmaceuticals, agrochemicals, and functional organic materials.[1] This guide provides an in-depth analysis of the critical reagents involved in this reaction, moving beyond mere procedural steps to explain the underlying chemical principles that govern success.

The SNAr Mechanism on 2-Halo-3-Nitropyridines: An Electronic Perspective

The SNAr reaction is not a single-step displacement like an SN2 reaction; it proceeds via a distinct two-step addition-elimination pathway.[2][3] Understanding this mechanism is critical for rational reagent selection and troubleshooting.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile at the C2 carbon, which bears the halogen leaving group. This is typically the rate-determining step.[2] The attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

-

Stabilization is Key: The stability of this intermediate is the linchpin of the entire reaction. For 2-halo-3-nitropyridines, the negative charge is delocalized not only by the adjacent nitro group (meta to the attack site) but, more importantly, by the powerfully electron-withdrawing ring nitrogen atom.[5][6] This delocalization lowers the activation energy, making the reaction feasible.

-

Elimination and Re-aromatization: In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[4]

Caption: SNAr Mechanism on 2-Chloro-3-nitropyridine.

Core Reagents: A Guided Selection

The success of an SNAr reaction hinges on the judicious selection of three components: the nucleophile, the base, and the solvent.

The Nucleophile: The Attacking Species

The nucleophile's intrinsic reactivity and steric profile are paramount. A wide range of nucleophiles can be employed, with reactivity generally correlating with basicity and polarizability.

-

Nitrogen Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for this reaction.[7] Since they are neutral, they do not require a separate deprotonation step. However, the reaction generates HCl, which will protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base is required to act as an acid scavenger.

-

Oxygen Nucleophiles (Alcohols/Phenols): Alcohols and phenols are generally weak nucleophiles and must be deprotonated in situ to form the much more reactive alkoxide or phenoxide anions.[8] Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically required.

-

Sulfur Nucleophiles (Thiols): Thiols are highly effective nucleophiles in SNAr reactions due to their high polarizability, often reacting under milder conditions than their oxygen counterparts.[9] They can be converted to potent thiolate anions with mild bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

The Base: Activator and Scavenger

The choice of base is dictated by the nature of the nucleophile.

-

For Neutral Nucleophiles (e.g., R₂NH): An acid scavenger is needed. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and will not compete in the substitution reaction.[10] Inorganic bases like K₂CO₃ can also be used effectively.

-

For Protic Nucleophiles (e.g., ROH, RSH): A strong, non-nucleophilic base is required to generate the anionic nucleophile. Sodium hydride (NaH) is a powerful, irreversible choice for deprotonating alcohols. For less acidic nucleophiles or when milder conditions are desired, bases like potassium carbonate or cesium carbonate can be effective, particularly in polar aprotic solvents.

The Solvent: The Reaction Medium

The solvent plays a crucial role in stabilizing intermediates and solvating ions. Polar aprotic solvents are the gold standard for SNAr reactions.[5][11]

-

Why Polar Aprotic? Solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) excel at solvating the cation (e.g., K⁺ from K₂CO₃) while leaving the anionic nucleophile relatively "naked" and highly reactive.[5][12] This significantly accelerates the rate-determining nucleophilic attack. Protic solvents, in contrast, can solvate and deactivate the anion through hydrogen bonding, slowing the reaction.[12]

Experimental Protocols & Workflow

The following protocols are designed as robust starting points for research and development.

Caption: General Experimental Workflow.

Protocol 1: Amination using a Secondary Amine (e.g., Morpholine)

This protocol details the reaction of 2-chloro-3-nitropyridine with morpholine, a common secondary amine.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (0.2 M concentration relative to substrate)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine and potassium carbonate.

-

Purge the flask with an inert gas (Nitrogen or Argon).

-

Add DMF via syringe, followed by the dropwise addition of morpholine at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(3-nitropyridin-2-yl)morpholine.

Protocol 2: Thioether Synthesis using a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of a 2-arylthio-3-nitropyridine derivative.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Acetonitrile (ACN) (0.2 M concentration relative to substrate)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-nitropyridine in acetonitrile.

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add thiophenol dropwise to the stirring solution. A mild exotherm may be observed.

-

Stir the reaction at room temperature for 2-4 hours. The reaction is often rapid.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess Et₃N), followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude product, 2-(phenylthio)-3-nitropyridine, can often be purified by recrystallization or flash chromatography if necessary.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the SNAr reaction on 2-halo-3-nitropyridines, synthesized from literature examples.[1][7][13]

| Halogen (X) | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |

| Cl | Substituted Aniline | None | Ethylene Glycol | Reflux | 3-4 | 90-94 | [7] |

| Cl | Morpholine | K₂CO₃ | DMF | 80 | 4 | >90 | [1] |

| Cl | Piperidine | K₂CO₃ | Water | 100 | 17 | ~75 | [1] |

| F | Benzylamine | KF | Water | 100 | 17 | ~80 | [1] |

| Cl | NaSMe | (N/A) | DMF | rt | 1 | 85-96 | [13] |

| Br | Piperidine | Piperidine | Methanol | 25 | - | - | [14] |

Note: Yields are illustrative and highly dependent on the specific substrate and precise experimental conditions.

Conclusion

The SNAr reaction of 2-halo-3-nitropyridines is a powerful and reliable method for C-N, C-O, and C-S bond formation. A thorough understanding of the underlying addition-elimination mechanism allows for the rational selection of nucleophiles, bases, and solvents to achieve optimal outcomes. The use of polar aprotic solvents in combination with appropriate bases to either generate potent anionic nucleophiles or scavenge acidic byproducts is a universally effective strategy. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage this critical transformation in their synthetic endeavors.

References

- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Grzegorz K. Grzybowski, et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.

- Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES.

- Grzegorz K. Grzybowski, et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society.

- BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.

- ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.

- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- A. Loupy, et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles.

- NIH Public Access. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.

- Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.

- Unknown. (n.d.). Nucleophilic Aromatic Substitution.

- Claude F. Bernasconi & Rita H. De Rossi. (n.d.). Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution. The Journal of Organic Chemistry.

- MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

- National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

- Unknown. (n.d.). 2 - Reaction Examples.

- National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

- BenchChem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

- ResearchGate. (2018). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines....

- Royal Society of Chemistry. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.

- Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube.

- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.

- Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.

- Wordpress. (n.d.). SNAr Solvents and Reagents.

- Unknown. (2020). Effect of solvent on SN1 & SN2. YouTube.

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- Bulletin of the Korean Chemical Society. (2016). Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions.

Sources

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution of 2,6-dichloro-3-nitropyridine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 2,6-dichloro-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block and seek to control the regiochemical outcome of their reactions. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, grounded in mechanistic principles and supported by field-proven insights.

Core Principles: Understanding the Reaction Landscape

The reactivity of 2,6-dichloro-3-nitropyridine in SNAr reactions is governed by a delicate interplay of electronic and steric factors. The pyridine nitrogen and the potent electron-withdrawing nitro group at the C3 position significantly activate both chlorine atoms at C2 and C6 towards nucleophilic attack.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The relative stability of the Meisenheimer complexes formed upon attack at C2 versus C6 is the primary determinant of the reaction's regioselectivity.[4]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: What is the generally expected regioselectivity for nucleophilic substitution on 2,6-dichloro-3-nitropyridine and why?

A: For many common nucleophiles, substitution is kinetically favored at the C2 position .[5] This preference is primarily driven by the powerful electron-withdrawing inductive effect of the adjacent nitro group at C3. This effect makes the C2 carbon significantly more electrophilic (electron-deficient) than the C6 carbon, leading to a lower activation energy for nucleophilic attack at this site.[5]

While both C2 and C6 positions are activated by resonance stabilization of the resulting Meisenheimer complex, the immediate inductive pull on C2 often dominates, making it the site of initial, faster reaction.[5] However, this is a general trend, and the final product distribution can be highly sensitive to reaction conditions.

Q2: How do the electronic effects of the nitro group and the pyridine nitrogen specifically influence regioselectivity?

A: Both the pyridine nitrogen and the C3-nitro group play crucial roles in activating the ring and stabilizing the key anionic intermediate.

-

Pyridine Nitrogen: As an electronegative heteroatom, it inherently reduces the electron density of the entire ring, making it more susceptible to nucleophilic attack than a benzene ring.[4] It provides significant resonance stabilization for the negative charge when attack occurs at the C2 or C6 positions (ortho to the nitrogen).[4]

-

Nitro Group:

-

Inductive Effect: The -NO₂ group is one of the strongest inductive electron-withdrawing groups. This effect is distance-dependent and most strongly felt at the adjacent C2 and C4 positions. In this molecule, it powerfully increases the electrophilicity of the C2 carbon.[5]

-

Resonance Effect: The nitro group provides excellent resonance stabilization for the negative charge of the Meisenheimer complex. For attack at C2 (ortho) and C6 (para), a resonance structure can be drawn where the negative charge is delocalized onto the oxygen atoms of the nitro group.[4][5] This stabilization is critical for the reaction to proceed.

-

The competition is between the stronger inductive effect at C2 and the comparable resonance stabilization at both C2 and C6.

Caption: Comparison of Meisenheimer intermediates for C2 vs. C6 attack.

Q3: What role does sterics play in determining the site of attack?

A: The steric environment is a critical factor that can sometimes override the inherent electronic preference for C2. A bulky nucleophile may encounter significant steric hindrance from the adjacent C3-nitro group when approaching the C2 position.[5] In such cases, the more sterically accessible C6 position becomes the favored site of attack.

However, it's also argued that because the nucleophile attacks the π* orbitals, which are located above and below the plane of the pyridine ring, the in-plane nitro group may not present as much of a steric barrier as initially presumed.[5] The definitive impact of sterics is therefore highly dependent on the specific size and shape of the incoming nucleophile.

Troubleshooting Guide

Q1: I am getting a mixture of C2 and C6 substituted products. How can I improve selectivity for the desired C2 isomer?

A: Obtaining a mixture indicates that the energy barriers for attack at both positions are similar under your current conditions. To favor the kinetically preferred C2 product, consider the following adjustments:

-

Lower the Reaction Temperature: Kinetic control is often favored at lower temperatures. This can increase the energy difference between the two competing pathways, favoring the one with the lower activation energy (C2 attack).

-

Change the Solvent: Switch to non-polar, aprotic solvents (e.g., Toluene, Dioxane, THF). These solvents are less likely to stabilize the more polar transition state leading to the C6 isomer. In the case of alkoxide nucleophiles, non-polar solvents have been shown to favor C2 substitution.[6]

-

Consider the Counter-ion (for anionic nucleophiles): With alkoxides, using a more Lewis acidic, "harder" counter-ion like Li⁺ over Na⁺ or K⁺ can promote coordination between the metal ion, the incoming nucleophile, and the nitro group's oxygen. This can form a cyclic pre-transition state that directs the nucleophile to the C2 position.[6]

Q2: My reaction is favoring C6 substitution, but I need the C2 isomer. What conditions should I change?

A: Your conditions are likely favoring either thermodynamic control or a sterically driven pathway. To switch selectivity to C2, you must implement conditions that favor kinetic control.

-

Primary Action - Switch Solvents: If you are using a polar, hydrogen-bond accepting solvent like DMSO or DMF, you are likely promoting C6 substitution.[7] A study on a similar system showed that switching from DMSO (which gave a 2:1 ratio in favor of the C6-isomer) to Dichloromethane (DCM) completely inverted the selectivity to 16:1 in favor of the C2-isomer.[7]

-

Reduce Steric Bulk: If your nucleophile is large, consider if a smaller, less sterically demanding analogue could be used.

-

Implement Kinetic Control: As detailed in the previous question, lower the reaction temperature and screen non-polar, aprotic solvents.

Q3: The reaction is very slow or not proceeding at all. What can I do to improve the reaction rate?

A: While the pyridine ring is activated, SNAr reactions can still be sluggish. To improve reaction rates, you may need to use more forcing conditions, but be mindful that this can negatively impact your regioselectivity.

-

Increase Temperature: Heating the reaction is the most common method to increase the rate.

-

Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent at solvating the charged Meisenheimer intermediate, which can lower the activation energy and accelerate the reaction.[8]

-

Use a Stronger Nucleophile/Base: Employing a more potent nucleophile or adding a non-nucleophilic base (if applicable, e.g., in reactions with amines to scavenge HCl) can significantly speed up the reaction.

-

Monitor Selectivity: Be aware that increasing temperature and using polar solvents may decrease selectivity by providing enough energy to overcome the activation barrier for the C6 pathway, leading to a product mixture. A careful balance must be struck between reaction rate and desired selectivity.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes reported trends in the regioselective substitution of 3-substituted 2,6-dichloropyridines, which provide a strong model for the 3-nitro analogue.

| Nucleophile/Reagent | Solvent | Key Factor | Predominant Isomer | Reference |

| 1-Methylpiperazine | Dichloromethane (DCM) | Low H-bond basicity (β=0.10) | C2 (16:1 ratio) | [7] |

| 1-Methylpiperazine | Dimethyl Sulfoxide (DMSO) | High H-bond basicity (β=0.76) | C6 (2:1 ratio) | [7] |

| Sodium Alkoxides | Non-polar, aprotic (e.g., Toluene) | Counter-ion coordination | C2 (Ortho-selectivity) | [6] |

| Lithium Alkoxides | Non-polar, aprotic (e.g., Toluene) | Stronger Lewis-acidic counter-ion | C2 (Excellent ortho-selectivity, ≥98:2) | [6] |

| Ammonia (aq. NH₃) | Methanol | Kinetic Control | C2 (Forms 2-amino-6-chloro-3-nitropyridine) | [9] |

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Amino-6-chloro-3-nitropyridine (C2-Substitution)

This protocol is adapted from a procedure for the selective ammonolysis at the C2 position.[9]

Materials:

-

2,6-Dichloro-3-nitropyridine (1.0 eq)

-

Methanol (approx. 2 mL per gram of starting material)

-

25% Aqueous Ammonia solution (1.4 eq)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-3-nitropyridine (e.g., 25.0 g, 0.129 mol) in methanol (50 mL) at room temperature.

-

To the resulting solution, add the 25% aqueous ammonia solution (e.g., 12.2 mL, 0.179 mol) in one portion at room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 35-40°C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any residual salts.

-

Dry the product under vacuum to yield 2-amino-6-chloro-3-nitropyridine.

Caption: Decision workflow for troubleshooting regioselectivity.

References

- A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine - Benchchem.

- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide - Benchchem.

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC. National Center for Biotechnology Information.

- NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9.

- Nucleophilic aromatic substitution - Wikipedia.

-

nucleophilic aromatic substitutions - YouTube. Available at: [Link]

- Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,6-Dichloropyridine - Benchchem.

- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents.

- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents.

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.

- Nucleophilic substitution reactions in pyridine.

- US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF - ResearchGate. Available at: [Link]

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.

- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem.

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

Purification methods for 3-nitro-2-(propan-2-yloxy)pyridine oil

Technical Support Center: 3-Nitro-2-(propan-2-yloxy)pyridine

Ticket ID: #NITRO-PYR-003 Subject: Purification & Solidification Protocols for 3-nitro-2-(propan-2-yloxy)pyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering a common phenomenon with 2-alkoxy-3-nitropyridines: supercooled liquid formation . While 3-nitro-2-(propan-2-yloxy)pyridine is intrinsically a low-melting solid (estimated melting point range 30–45°C depending on purity), the presence of trace impurities—specifically the hydrolysis byproduct 3-nitro-2-pyridone —depresses the melting point significantly, resulting in a stubborn oil.

This guide prioritizes chemical decontamination (removing the pyridone) followed by induced nucleation to convert your oil into a handleable solid.

Module 1: Diagnostic Triage

Q: Why is my product an oil despite literature suggesting it should be a solid?

A: Two factors are at play:[1][2][3][4][5][6][7][8][9][10][11]

-

Intrinsic Thermodynamics: The bulky isopropoxy group disrupts the crystal lattice packing compared to the parent 2-chloro-3-nitropyridine, naturally lowering the melting point.

-

The "Grease" Effect: The primary impurity, 3-nitro-2-pyridone (formed by hydrolysis of the starting chloride or cleavage of your product), acts as a solvent, preventing the crystal lattice from forming. Even 2-3% of this impurity can keep the bulk material as a supercooled liquid.

Action: You must remove the pyridone before attempting crystallization.

Module 2: Chemical Purification (The "Caustic Wash")

Use this protocol immediately after reaction workup, before attempting column chromatography.

The Logic:

The target molecule is a neutral ether. The impurity (3-nitro-2-pyridone) is tautomeric with 2-hydroxy-3-nitropyridine, making it significantly acidic (

Step-by-Step Protocol:

-

Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

-

The Critical Wash:

-

Wash the organic layer twice with 10% aqueous Sodium Carbonate (

) or 0.5 M NaOH . -

Observation: The aqueous layer may turn intense yellow/orange. This is the nitropyridone anion.

-

Target Status: Your product remains in the organic layer.

-

-

Neutralization: Wash the organic layer once with water, then once with saturated brine.

-

Drying: Dry over anhydrous

(Sodium Sulfate). Magnesium sulfate is acceptable but can sometimes coordinate with nitro groups; sodium sulfate is gentler. -

Concentration: Evaporate the solvent under reduced pressure.